![molecular formula C17H11N3O3 B6510772 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931697-54-0](/img/structure/B6510772.png)
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the serine/threonine-protein kinase atr , which plays a crucial role in DNA damage response mechanism .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect pathways related to dna damage response and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics
Result of Action
Based on the potential target of the compound, it can be inferred that it may lead to the inhibition of dna damage response mechanisms, potentially leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound may bind to specific receptors or proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, the compound can induce apoptosis (programmed cell death) in certain cancer cell lines. Additionally, it may affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases involved in signaling pathways. The compound binds to the active site of these enzymes, preventing their normal function and disrupting the signaling cascade . Additionally, it may interact with DNA or RNA, affecting gene expression and protein synthesis. These molecular interactions contribute to the compound’s overall biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to the compound may lead to adaptive responses or resistance mechanisms within the cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound may also interact with other metabolic enzymes, affecting metabolic flux and the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation . These distribution patterns can impact the compound’s biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 8-methyl-2H-chromen-2-one with appropriate reagents to introduce the oxadiazole and pyridine moieties.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound may be explored for its pharmacological properties. Its ability to modulate biological pathways can make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors and dyes. Its unique properties can contribute to the development of innovative products.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit various biological activities.
Imidazole Containing Compounds: These compounds also contain heterocyclic moieties and have therapeutic potential.
Oxadiazole Derivatives: Compounds with oxadiazole motifs are known for their diverse biological activities.
Uniqueness: 8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one stands out due to its specific combination of chromen-2-one, oxadiazole, and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
8-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a chromenone core with a pyridinyl-oxadiazole moiety, which imparts significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C17H11N3O3 with a molecular weight of approximately 305.29 g/mol. The compound features a chromenone structure that enhances its stability and reactivity due to the presence of nitrogen-containing rings.
Property | Value |
---|---|
Molecular Formula | C17H11N3O3 |
Molecular Weight | 305.29 g/mol |
CAS Number | 931697-54-0 |
Anticancer Properties
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity by targeting various enzymes involved in cancer proliferation. The oxadiazole moiety in this compound may inhibit key proteins such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .
Mechanisms of Action:
- Enzyme Inhibition : The compound may inhibit enzymes that contribute to tumor growth.
- Apoptosis Induction : It could promote programmed cell death in cancerous cells through modulation of signaling pathways.
Antimicrobial Activity
This compound has shown potential antimicrobial properties against various bacterial and fungal strains. Studies suggest that the specific arrangement of functional groups enhances its interaction with microbial targets .
Target Spectrum:
- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Infections : Demonstrated antifungal activity in preliminary studies.
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory properties. Research indicates that similar oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
- Anticancer Efficacy Study :
- Antimicrobial Testing :
Properties
IUPAC Name |
8-methyl-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-10-3-2-4-12-9-13(17(21)22-14(10)12)16-19-15(20-23-16)11-5-7-18-8-6-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOECVZRQNCRDGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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